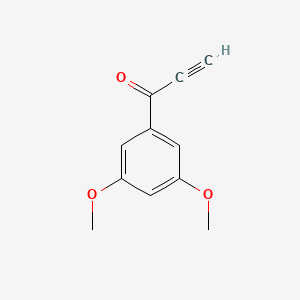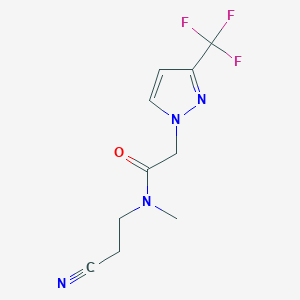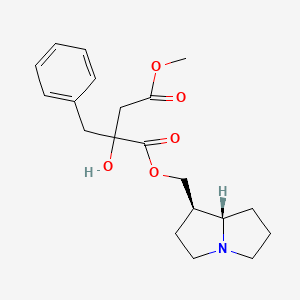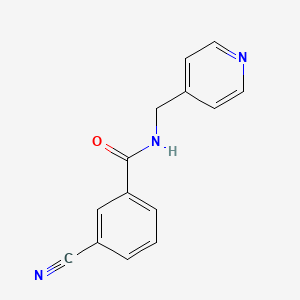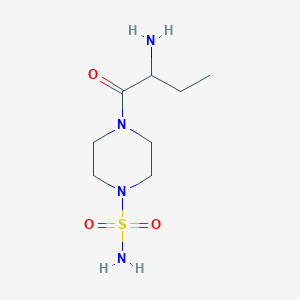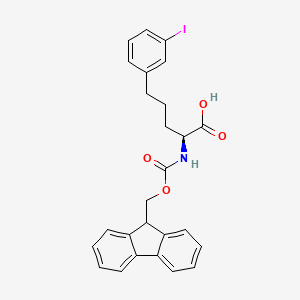![molecular formula C10H11ClN2O B14904180 6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]](/img/structure/B14904180.png)
6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3’-pyrrolidine] is a complex organic compound with the molecular formula C10H11ClN2O. This compound is characterized by its unique spiro structure, which involves a pyrrolidine ring fused to a furo-pyridine system. The presence of a chlorine atom at the 6th position adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3’-pyrrolidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize the yield and efficiency of the synthesis. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the scalability of production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3’-pyrrolidine] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3’-pyrrolidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3’-pyrrolidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spiro structure allows it to fit into unique binding sites, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3’-pyrrolidine]: Unique due to its spiro structure and chlorine substitution.
Spiro[pyrrolidine-2,3’-pyridine]: Lacks the furo ring and chlorine atom, resulting in different chemical properties.
6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3’-pyrrolidine] derivatives: Modified versions with various substitutions on the pyrrolidine or furo-pyridine rings.
Uniqueness
The uniqueness of 6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3’-pyrrolidine] lies in its spiro structure and the presence of a chlorine atom, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-chlorospiro[3H-furo[3,2-c]pyridine-2,3'-pyrrolidine] |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-8-7(5-13-9)4-10(14-8)1-2-12-6-10/h3,5,12H,1-2,4,6H2 |
InChI Key |
ACCMHOBJQNATIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC3=CN=C(C=C3O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



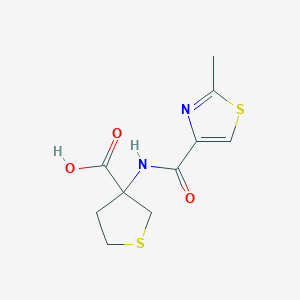
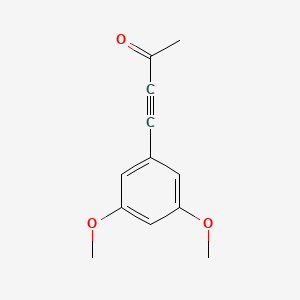
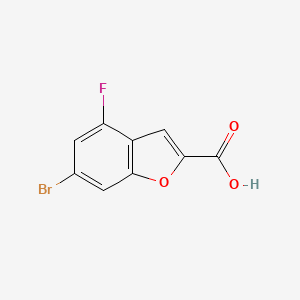
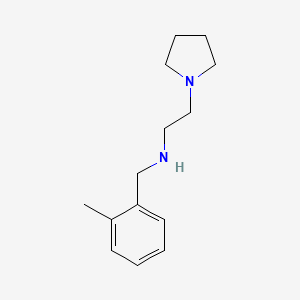
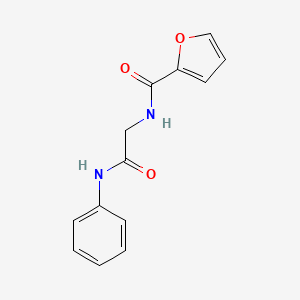
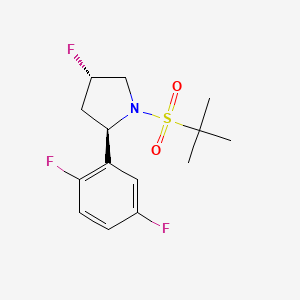
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
